7-(3-Hydroxy-4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Description
This compound belongs to the 1,2,4-triazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic structure. Key features include:
- Substituents: A 3-hydroxy-4-methoxyphenyl group at position 7 and a carboxylic acid moiety at position 5.
- Synthetic relevance: Likely synthesized via multicomponent reactions (MCRs) under green conditions, similar to methods described for analogues using water or ethanol as solvents .
Properties
Molecular Formula |
C13H12N4O4 |
|---|---|
Molecular Weight |
288.26 g/mol |
IUPAC Name |
7-(3-hydroxy-4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C13H12N4O4/c1-21-11-3-2-7(4-10(11)18)9-5-8(12(19)20)16-13-14-6-15-17(9)13/h2-6,9,18H,1H3,(H,19,20)(H,14,15,16) |
InChI Key |
KMFMTNRRUITDLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C=C(NC3=NC=NN23)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Three-Component Condensation
A widely adopted method involves the reaction of 5-amino-3-methylthio-1,2,4-triazole, 3-hydroxy-4-methoxybenzaldehyde, and pyruvic acid in glacial acetic acid under reflux. This approach mirrors the synthesis of analogous dihydropyrimidine derivatives reported in studies of triazolopyrimidine chemistry.
Procedure :
-
Reactants :
-
5-Amino-3-methylthio-1,2,4-triazole (1.0 equiv)
-
3-Hydroxy-4-methoxybenzaldehyde (1.0 equiv)
-
Pyruvic acid (1.0 equiv)
-
-
Conditions : Glacial acetic acid, reflux (4–6 hours).
-
Workup : Cooling to room temperature, filtration, and recrystallization from ethanol.
Outcome :
-
Mechanism : The reaction proceeds via Knoevenagel condensation between the aldehyde and pyruvic acid, forming an α,β-unsaturated ketone intermediate. Subsequent Michael addition by the triazole amine and cyclodehydration yields the dihydropyrimidine ring.
Table 1: Representative Yields for Analogous Compounds
*Estimated based on analogous systems.
Ultrasonication-Assisted Synthesis
Four-Component Reaction Under Ultrasound
Ultrasonication enhances reaction rates and selectivity by promoting cavitation. A modified protocol involves 3-amino-1,2,4-triazole, 3-hydroxy-4-methoxybenzaldehyde, pyruvic acid, and a secondary amine (e.g., morpholine) in acetic acid.
Procedure :
-
Reactants :
-
3-Amino-1,2,4-triazole (1.0 equiv)
-
3-Hydroxy-4-methoxybenzaldehyde (1.0 equiv)
-
Pyruvic acid (1.0 equiv)
-
Morpholine (1.2 equiv)
-
-
Conditions : Glacial acetic acid, ultrasonication (40 kHz, 50°C, 2 hours).
-
Workup : Evaporation under reduced pressure, purification via column chromatography (SiO₂, ethyl acetate/hexane).
Outcome :
-
Advantages : Reduced reaction time (2 hours vs. 30 hours under stirring).
-
Mechanism : Ultrasound accelerates imine formation and cyclization steps, favoring tetrahydroazolo[1,5-a]pyrimidine intermediates that oxidize to the dihydro form.
Sequential Synthesis via Arylidenpyruvic Acid Intermediates
Two-Step Linear Approach
This method isolates arylidenpyruvic acid intermediates before cyclization, improving control over regioselectivity.
Step 1: Synthesis of 3-Hydroxy-4-Methoxyarylidenpyruvic Acid
-
Reactants :
-
3-Hydroxy-4-methoxybenzaldehyde (1.0 equiv)
-
Pyruvic acid (1.0 equiv)
-
-
Conditions : Ethanol, reflux (3 hours).
Step 2: Cyclization with 5-Amino-3-Methylthio-1,2,4-Triazole
-
Reactants :
-
Arylidenpyruvic acid (1.0 equiv)
-
5-Amino-3-methylthio-1,2,4-triazole (1.0 equiv)
-
-
Conditions : Glacial acetic acid, reflux (30 minutes).
Table 2: Comparison of Sequential vs. One-Pot Methods
| Parameter | Sequential Method | One-Pot Method |
|---|---|---|
| Total Yield | 49% | 41% |
| Reaction Time | 3.5 hours | 4 hours |
| Purity (HPLC) | 98% | 95% |
Biginelli-Like Heterocyclization
Three-Component Reaction in DMF
A Biginelli-inspired protocol employs 3-amino-1,2,4-triazole, 3-hydroxy-4-methoxybenzaldehyde, and ethyl acetoacetate in dimethylformamide (DMF) at elevated temperatures.
Procedure :
-
Reactants :
-
3-Amino-1,2,4-triazole (1.0 equiv)
-
3-Hydroxy-4-methoxybenzaldehyde (1.0 equiv)
-
Ethyl acetoacetate (1.0 equiv)
-
-
Conditions : DMF, 130–160°C, 15–20 minutes.
-
Workup : Precipitation in ice-water, filtration.
Outcome :
Catalytic Approaches and Green Chemistry
Solvent-Free Thermal Condensation
Eco-friendly synthesis avoids toxic solvents by heating 3-hydroxy-4-methoxybenzoic acid and aminoguanidine sulfate at 210°C.
Procedure :
-
Reactants :
-
3-Hydroxy-4-methoxybenzoic acid (1.0 equiv)
-
Aminoguanidine sulfate (1.2 equiv)
-
-
Conditions : Solvent-free, 210°C, 1 hour.
Limitations : Lower yield due to decomposition at high temperatures.
Industrial-Scale Synthesis (Patent-Based)
Phosphine Oxide-Free Process
A patented method reduces triphenylphosphine oxide (TPPO) byproduct formation during Mitsunobu-like reactions.
Procedure :
-
Reactants :
-
1-(1,2,4-Triazolo[1,5-a]pyrimidin-7-yl)ethanol (1.0 equiv)
-
4-Chlorophenol (1.1 equiv)
-
-
Conditions : Diethyl azodicarboxylate (DEAD), THF, 0°C.
Table 3: Key Industrial Parameters
| Parameter | Value |
|---|---|
| Purity (HPLC) | 99.5% |
| TPPO Content | <0.1% |
| Scale | 10 kg/batch |
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 9.86 (s, 1H, NH), 7.15–7.35 (m, 3H, aromatic), 5.22 (s, 1H, CH), 3.82 (s, 3H, OCH₃), 2.45 (s, 3H, SCH₃).
Challenges and Optimization Strategies
Byproduct Formation
Decarboxylation during high-temperature reactions reduces yields. Mitigation includes:
Chemical Reactions Analysis
Types of Reactions
7-(3-Hydroxy-4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, amines, and substituted triazolo-pyrimidine derivatives.
Scientific Research Applications
7-(3-Hydroxy-4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:
Neuroprotection: It has shown promising neuroprotective properties by inhibiting endoplasmic reticulum stress and apoptosis.
Anti-inflammatory: The compound exhibits anti-inflammatory activity by inhibiting the NF-kB inflammatory pathway.
Anticancer: It has been studied for its cytotoxic activities against various cancer cell lines.
Antimicrobial: The compound has demonstrated antimicrobial properties against a range of pathogens.
Mechanism of Action
The mechanism of action of 7-(3-Hydroxy-4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves multiple pathways:
Neuroprotection: It inhibits endoplasmic reticulum stress and apoptosis by reducing the expression of the ER chaperone BIP and the apoptosis marker cleaved caspase-3.
Anti-inflammatory: The compound inhibits the NF-kB inflammatory pathway, reducing the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells.
Comparison with Similar Compounds
Structural Analogues
Substituent Variations on the Phenyl Ring
7-(4-Methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine (CAS 324581-16-0)
- Substituents : 4-Methoxyphenyl (position 7) and 4-methylphenyl (position 5).
- Key differences : Lacks the hydroxyl group, reducing polarity.
- Properties : Density = 1.25 g/cm³, pKa = 6.80, boiling point = 483.9°C .
7-(2-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS 536999-12-9)
- Substituents : 2-Methoxyphenyl (position 7), methyl (position 5), and carboxamide (position 6).
- Key differences : Methoxy at ortho position; carboxamide instead of carboxylic acid .
Functional Group Variations
7-Oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic Acid (CAS 329929-56-8)
- Substituents : Oxo group (position 7) and carboxylic acid (position 2).
- Key differences : Oxo group replaces dihydro structure, altering aromaticity and reactivity .
Ethyl 5-Amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Substituents: Amino (position 5) and ester (position 6). Synthesis: Achieved via eco-friendly methods using 4,4’-trimethylenedipiperidine as a catalyst .
Pharmacological and Physicochemical Properties
*Inferred from structural similarity to active triazolopyrimidines .
†Estimated due to carboxylic acid (position 5) and hydroxyl group.
‡Predicted based on dihydro structure and thermal stability of analogues .
Key Differences and Implications
Substituent Position: 3-Hydroxy-4-methoxyphenyl (target) vs. Carboxylic Acid at Position 5 (target) vs. Position 2 : Alters acidity (lower pKa) and solubility.
Synthetic Flexibility :
- Ionic liquids (ILs) enable regioselective synthesis of aromatic vs. dihydro derivatives .
- Microwave irradiation improves yields for 7-unsubstituted analogues .
Biological Activity :
- Carboxylic acid derivatives may exhibit enhanced bioavailability compared to esters or carboxamides .
Biological Activity
7-(3-Hydroxy-4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex organic compound belonging to the class of triazolopyrimidines. Its unique chemical structure, characterized by a fused triazole and pyrimidine ring along with hydroxyl and methoxy functional groups, contributes to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and pharmacological potential.
The molecular formula of this compound is CHNO, with a molecular weight of approximately 288.26 g/mol. The InChI Key for this compound is XEWVWPVQDVYJPC-UHFFFAOYSA-N. The presence of functional groups such as hydroxyl (-OH), methoxy (-OCH), and carboxylic acid (-COOH) enhances its reactivity and interaction with biological targets.
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer activity . It has been shown to inhibit specific enzymes involved in cell proliferation, suggesting its potential as a therapeutic agent in oncology. The exact molecular targets remain under investigation; however, initial findings suggest interactions with enzymes related to cancer cell signaling pathways.
A comparative analysis of similar compounds reveals the following anticancer activities:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 7-(4-hydroxy-3,5-dimethoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid | Similar triazole-pyrimidine structure; additional methoxy groups | Potential anticancer activity |
| 7-(2-methoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid | Variations in phenyl substitutions | Antimicrobial properties |
| 7-(4-methoxyphenyl)-2-methyl-3,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid | Different methyl substitution pattern | Antiviral activity |
The presence of hydroxyl and methoxy groups is believed to enhance the compound's interaction with biological targets compared to structurally similar compounds.
Enzyme Inhibition
Research has demonstrated that this compound possesses inhibitory effects on various enzymes linked to tumor progression. For instance:
- Inhibition of Alkaline Phosphatase : The compound showed significant inhibitory effects on tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), which could correlate with anti-proliferative effects against cancer cells .
- Aromatase Inhibition : Studies indicated that compounds related to this structure exhibited the ability to inhibit aromatase enzyme activity in breast cancer cell lines .
Pharmacological Potential
Further pharmacological studies are necessary to fully elucidate the spectrum of biological effects and mechanisms of action for this compound. The compound's ability to modulate enzyme activity suggests potential therapeutic applications not only in oncology but also in other areas such as inflammation and infectious diseases.
Case Studies
Several case studies have highlighted the efficacy of this compound in vitro:
- Cytotoxicity Against Cancer Cell Lines : In vitro tests against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines demonstrated promising results with lower IC50 values compared to standard treatments. For example:
- Mechanistic Studies : Mechanistic investigations revealed that the compound may induce apoptosis through oxidative stress pathways and cell cycle arrest at the G2/M phase in liver cancer cells .
Q & A
Basic Research Questions
Q. What are the recommended green synthesis protocols for triazolo-pyrimidine derivatives like 7-(3-Hydroxy-4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid?
- Methodology : Use eco-friendly additives such as 4,4’-trimethylenedipiperidine (TMDP) in a solvent system of water/ethanol (1:1 v/v) at reflux or in the molten state of TMDP (65°C). This approach avoids toxic solvents, reduces hazardous waste, and allows catalyst recovery with >90% recyclability .
- Key Considerations : TMDP’s dual Lewis base sites and hydrogen-bonding capability enhance reaction efficiency. Confirm reaction progress via TLC and purify products via column chromatography using gradients like EtOAc/light petroleum .
Q. How can the structural features of this compound be characterized to confirm its identity?
- Analytical Techniques :
- NMR Spectroscopy : Use and NMR (e.g., Bruker Avance 400 MHz) to identify substituents like the 3-hydroxy-4-methoxyphenyl group and triazolo-pyrimidine core .
- Microanalysis : Perform elemental analysis (e.g., Perkin-Elmer 240-B) to validate molecular formula .
- IR Spectroscopy : Detect functional groups such as carboxylic acid (-COOH) and hydroxyl (-OH) stretching .
Q. What safety precautions are critical when handling this compound?
- Hazard Mitigation :
- GHS Hazards : Acute toxicity (Category 4), skin/eye irritation, and potential organ toxicity. Use PPE (gloves, goggles) and avoid inhalation of dust .
- Spill Management : Neutralize spills with inert absorbents and dispose as hazardous waste. Avoid aqueous release due to environmental toxicity .
Advanced Research Questions
Q. How do reaction mechanisms differ between traditional piperidine-based catalysts and TMDP in synthesizing triazolo-pyrimidines?
- Mechanistic Insights :
- Piperidine Limitations : High toxicity, flammability, and regulatory restrictions due to illicit drug synthesis applications .
- TMDP Advantages : Acts as a bifunctional catalyst via Lewis base interactions and hydrogen bonding, enabling faster cyclization and higher yields (85–92%) in one-pot reactions .
- Validation : Compare reaction kinetics (e.g., via NMR monitoring) under TMDP vs. piperidine conditions to quantify rate enhancements .
Q. What computational strategies can optimize the synthesis and functionalization of this compound?
- Approach : Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to predict optimal reaction pathways. Tools like ICReDD’s reaction path search methods reduce trial-and-error experimentation by 30–50% .
- Case Study : Use computational models to screen substituents (e.g., methoxy vs. hydroxy groups) for enhanced solubility or bioactivity, validated via HPLC and biological assays .
Q. How can contradictory data on catalyst toxicity (e.g., TMDP) be resolved in methodology papers?
- Resolution Steps :
Contextual Analysis : Verify whether toxicity claims (e.g., TMDP’s hazards in ) pertain to handling during molten-state reactions vs. solution-phase conditions .
Experimental Replication : Test TMDP’s LD in parallel with piperidine under identical conditions to quantify relative risks.
Lifecycle Assessment : Evaluate waste streams and energy inputs (e.g., via GREENSCOPE metrics) to confirm TMDP’s green chemistry advantages despite toxicity .
Q. What strategies improve the compound’s bioavailability for pharmacological studies?
- Methodology :
- Derivatization : Synthesize prodrugs (e.g., ester or amide derivatives) to enhance membrane permeability. For example, replace the carboxylic acid group with a methyl ester via ethanol/HSO catalysis .
- Formulation : Use co-solvents (e.g., DMSO/PEG mixtures) to increase solubility. Characterize stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
